Fosfina de diciclohexil(2,6-diisopropilfenil)

Descripción general

Descripción

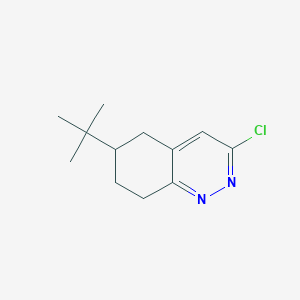

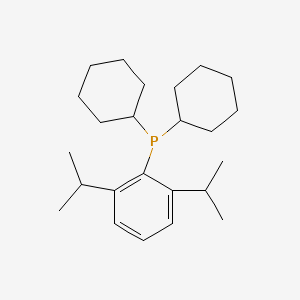

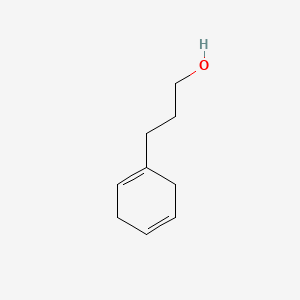

Dicyclohexyl(2,6-diisopropylphenyl)phosphine, also known as SPhos , is a phosphine ligand commonly employed in transition metal-catalyzed reactions. Its chemical formula is C24H39P , and it has a molecular weight of 358.54 g/mol . This air-stable, electron-rich biaryl phosphine enhances the reactivity of palladium catalysis during cross-coupling reactions .

Synthesis Analysis

The synthesis of SPhos involves the reaction of 2,6-diisopropylphenyl chloride with cyclohexylmagnesium bromide followed by treatment with triethylamine . The resulting product undergoes phosphination using dicyclohexylphosphine to yield SPhos .

Molecular Structure Analysis

SPhos features a biphenyl backbone with two cyclohexyl groups and two isopropyl groups. The phosphorus atom is centrally located within the biphenyl framework . The SMILES representation of SPhos is: CC(C)c1cccc(C(C)C)c1P(C2CCCCC2)C3CCCCC3.

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Reacciones de acoplamiento catalizadas por paladio

La fosfina de diciclohexil(2,6-diisopropilfenil) es un ligando versátil que se utiliza en diversas reacciones de acoplamiento catalizadas por paladio. Estas incluyen el acoplamiento de arilaminas secundarias y alquilaminas, así como reacciones de acoplamiento cruzado de Negishi de (hetero)arilcloruros .

Síntesis de heteroacenos π-conjugados

El compuesto se utiliza en la síntesis de heteroacenos π-conjugados tipo escalera mediante doble N-arilación catalizada por paladio y O-arilación intramolecular .

Catálisis enantioselectiva

Como miembro de la clase de ligandos bisfosfolanos, presenta un centro de fósforo P-quiral único, crucial para inducir la enantioselectividad en reacciones catalíticas. Se coordina a los metales de transición para formar complejos que catalizan transformaciones como la hidrogenación, la hidroformilación y las reacciones de formación de enlaces C-C .

Acoplamiento cruzado de Buchwald-Hartwig

Este ligando es adecuado para el acoplamiento cruzado de Buchwald-Hartwig, una reacción que se utiliza para formar enlaces carbono-nitrógeno en la síntesis de productos farmacéuticos y naturales .

Acoplamiento de Suzuki-Miyaura

También se utiliza en el acoplamiento de Suzuki-Miyaura, que forma enlaces carbono-carbono y se emplea ampliamente en la síntesis de productos químicos finos y farmacéuticos .

Otras reacciones de acoplamiento

Además, es aplicable en reacciones de acoplamiento de Stille, Sonogashira, Negishi, Heck e Hiyama. Estos son métodos importantes para formar enlaces carbono-carbono y carbono-heteroátomo en la síntesis orgánica .

Mecanismo De Acción

Target of Action

Dicyclohexyl(2,6-diisopropylphenyl)phosphine is primarily used as a ligand in palladium catalysis during cross-coupling reactions . Its primary target is the palladium catalyst, where it enhances the reactivity of the catalyst .

Mode of Action

The compound interacts with the palladium catalyst to form a complex. This complex then participates in the cross-coupling reactions, enhancing the reactivity and efficiency of the reaction .

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly in the synthesis of ladder-type π-conjugated heteroacenes via palladium-catalyzed double N-arylation and intramolecular O-arylation . It also plays a role in the Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides .

Result of Action

The result of the compound’s action is the facilitation of various chemical reactions, particularly cross-coupling reactions. By enhancing the reactivity of the palladium catalyst, it allows for more efficient and effective reactions .

Action Environment

The efficacy and stability of Dicyclohexyl(2,6-diisopropylphenyl)phosphine can be influenced by various environmental factors. For instance, it is recommended to be stored in a dry and well-ventilated place . Additionally, appropriate exhaust ventilation is advised at places where dust is formed .

Análisis Bioquímico

Biochemical Properties

Dicyclohexyl(2,6-diisopropylphenyl)phosphine plays a crucial role in biochemical reactions, particularly as a ligand in transition metal-catalyzed processes. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical transformations. For instance, it is known to form complexes with palladium, which are essential in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions . These interactions are typically characterized by the formation of stable metal-ligand bonds, which enhance the reactivity and selectivity of the catalytic processes.

Cellular Effects

Dicyclohexyl(2,6-diisopropylphenyl)phosphine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways. For example, its interaction with palladium complexes can lead to the activation or inhibition of certain signaling cascades, thereby influencing cellular responses . Additionally, it may impact gene expression by altering the transcriptional activity of specific genes, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of dicyclohexyl(2,6-diisopropylphenyl)phosphine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it forms stable complexes with transition metals, which can then interact with various substrates in biochemical reactions . These interactions often result in the activation or inhibition of enzymes, depending on the nature of the metal-ligand complex. Furthermore, dicyclohexyl(2,6-diisopropylphenyl)phosphine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dicyclohexyl(2,6-diisopropylphenyl)phosphine can change over time due to its stability and degradation properties. It is generally stable under standard laboratory conditions, but prolonged exposure to air and moisture can lead to its degradation . This degradation can affect its efficacy in biochemical reactions and may result in long-term changes in cellular function. In vitro and in vivo studies have shown that the stability of dicyclohexyl(2,6-diisopropylphenyl)phosphine is crucial for maintaining its activity over extended periods.

Dosage Effects in Animal Models

The effects of dicyclohexyl(2,6-diisopropylphenyl)phosphine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by enhancing the activity of specific enzymes and proteins involved in biochemical reactions . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical activity without causing toxicity.

Metabolic Pathways

Dicyclohexyl(2,6-diisopropylphenyl)phosphine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, its interaction with transition metal complexes can influence the catalytic activity of enzymes involved in metabolic processes, thereby altering the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, dicyclohexyl(2,6-diisopropylphenyl)phosphine is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution within various tissues and organs.

Subcellular Localization

The subcellular localization of dicyclohexyl(2,6-diisopropylphenyl)phosphine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It may localize to the cytoplasm, nucleus, or other organelles, depending on the nature of its interactions with cellular components . This localization can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments.

Propiedades

IUPAC Name |

dicyclohexyl-[2,6-di(propan-2-yl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39P/c1-18(2)22-16-11-17-23(19(3)4)24(22)25(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h11,16-21H,5-10,12-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJYWUVKNAFRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)P(C2CCCCC2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609353 | |

| Record name | Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053657-07-0 | |

| Record name | Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]oxazole-2-carbohydrazide](/img/structure/B1357808.png)

acetic acid](/img/structure/B1357823.png)